2-(2-Methyl-1,3-thiazol-4-yl)acetamide
Overview
Description
2-(2-Methyl-1,3-thiazol-4-yl)acetamide is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Thiazole derivatives, which include 2-(2-methyl-1,3-thiazol-4-yl)acetamide, have been found to exhibit a wide spectrum of biological activities . They have been associated with antimicrobial, antifungal, and anticancer activities .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways, leading to a range of biological activities .
Result of Action
Thiazole derivatives have been associated with antimicrobial, antifungal, and anticancer activities . This suggests that these compounds may have a significant impact at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide typically involves the reaction of 2-methylthiazole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the acetamide group .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methyl-1,3-thiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(2-Methyl-1,3-thiazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Comparison with Similar Compounds
- 2-(2-Methylthiazol-4-yl)ethanol
- 2-(2-Methylthiazol-4-yl)acetic acid
- 2-(2-Methylthiazol-4-yl)ethylamine
Comparison: 2-(2-Methyl-1,3-thiazol-4-yl)acetamide is unique due to its acetamide group, which imparts different chemical and biological properties compared to its analogs. For instance, the acetamide group can enhance its solubility and reactivity in certain chemical reactions .
Properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4-8-5(3-10-4)2-6(7)9/h3H,2H2,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGPRSNMQHVIHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377701 | |
Record name | 2-(2-methyl-1,3-thiazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185623-66-9 | |
Record name | 2-(2-methyl-1,3-thiazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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